molecular formula C15H13NO2S B3371934 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine CAS No. 851814-11-4

1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine

Cat. No.: B3371934
CAS No.: 851814-11-4
M. Wt: 271.3 g/mol
InChI Key: VHHIAVCXLMPOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine is a unique heterocyclic compound characterized by its strained three-membered ring structure containing nitrogen. This compound is part of the azirine family, known for their high reactivity due to ring strain and the presence of an activated C=N double bond. These properties make azirines versatile building blocks in synthetic organic chemistry .

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine can be achieved through several methods:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine involves its high reactivity due to ring strain and the presence of an activated C=N bond. This allows the compound to act as both an electrophile and a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used .

Properties

IUPAC Name

1-(benzenesulfonyl)-6,6a-dihydro-1aH-indeno[1,2-b]azirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c17-19(18,12-7-2-1-3-8-12)16-14-10-11-6-4-5-9-13(11)15(14)16/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHIAVCXLMPOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine
Reactant of Route 2
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1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine
Reactant of Route 3
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1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine
Reactant of Route 4
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1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine
Reactant of Route 5
1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine
Reactant of Route 6
1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine

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